molecular formula C12H12N4O4 B12602897 nitric acid;10H-phenoxazine-3,7-diamine CAS No. 651006-10-9

nitric acid;10H-phenoxazine-3,7-diamine

Cat. No.: B12602897
CAS No.: 651006-10-9
M. Wt: 276.25 g/mol
InChI Key: GBJRMGBHJNQUEA-UHFFFAOYSA-N
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Description

Nitric acid;10H-phenoxazine-3,7-diamine is a compound that combines the properties of nitric acid and phenoxazine derivatives. Phenoxazine derivatives are known for their wide range of applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy

Preparation Methods

The synthesis of nitric acid;10H-phenoxazine-3,7-diamine involves several steps. Phenoxazine derivatives are typically synthesized through oxidative cyclization of diphenylamines or 1,2-diaminobenzenes . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ferric chloride. Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nitric acid;10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .

Properties

CAS No.

651006-10-9

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

nitric acid;10H-phenoxazine-3,7-diamine

InChI

InChI=1S/C12H11N3O.HNO3/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3)4/h1-6,15H,13-14H2;(H,2,3,4)

InChI Key

GBJRMGBHJNQUEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N.[N+](=O)(O)[O-]

Origin of Product

United States

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